molecular formula C19H13F B13418737 6-Fluoro-5-methylchrysene CAS No. 64977-46-4

6-Fluoro-5-methylchrysene

Cat. No.: B13418737
CAS No.: 64977-46-4
M. Wt: 260.3 g/mol
InChI Key: QVIRRVBPWMIWKD-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and reaction monitoring techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

  • Fluoro-substituted chrysene quinones (oxidation).
  • Fluoro-substituted dihydrochrysenes (reduction).
  • Various fluoro-substituted derivatives (substitution).

Scientific Research Applications

6-Fluoro-5-methylchrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to potential carcinogenic effects. The compound undergoes enzymatic oxidation to form epoxides and dihydrodiols, which can bind to DNA and proteins, causing mutations and cellular damage . Key molecular targets include cytochrome P450 enzymes, which play a crucial role in its metabolic activation.

Comparison with Similar Compounds

  • 1-Fluoro-5-methylchrysene
  • 3-Fluoro-5-methylchrysene
  • 7-Fluoro-5-methylchrysene
  • 9-Fluoro-5-methylchrysene
  • 11-Fluoro-5-methylchrysene
  • 12-Fluoro-5-methylchrysene

Comparison: 6-Fluoro-5-methylchrysene is unique among its fluorinated derivatives due to its specific position of fluorine substitution, which influences its metabolic activation and carcinogenic potential. Studies have shown that this compound, along with 7-Fluoro-5-methylchrysene, 9-Fluoro-5-methylchrysene, and 11-Fluoro-5-methylchrysene, exhibit similar tumor-initiating activities as 5-methylchrysene, whereas other derivatives like 1-Fluoro-5-methylchrysene and 3-Fluoro-5-methylchrysene are less active .

Properties

CAS No.

64977-46-4

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

6-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20/h2-11H,1H3

InChI Key

QVIRRVBPWMIWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)F

Origin of Product

United States

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